molecular formula C12H7Cl2F3N2O2 B2464542 2-[(2,6-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid CAS No. 1946818-01-4

2-[(2,6-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid

Cat. No. B2464542
CAS RN: 1946818-01-4
M. Wt: 339.1
InChI Key: WJEAOKJQUFEOSV-UHFFFAOYSA-N
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Description

The compound “2-[(2,6-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid” is a potential non-steroidal anti-inflammatory drug . It is an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA) .


Synthesis Analysis

The synthesis of this compound has been studied to investigate the effect of double Cl–CH3 exchange . The synthesis process involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The molecule also contains two chlorine atoms and a trifluoromethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied through polymorph screening in a variety of solvents . Three forms - two polymorphs (I and II) - were obtained . The crystal forms were characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), DSC, and FT-IR .

Future Directions

The future directions for the study of this compound could involve further investigation into its synthesis process, chemical reactions, and mechanism of action. Additionally, more research could be conducted to explore its potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N2O2/c13-7-2-1-3-8(14)6(7)5-19-9(11(20)21)4-10(18-19)12(15,16)17/h1-4H,5H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEAOKJQUFEOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=CC(=N2)C(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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